molecular formula C10H7BrO3 B7901658 2-(6-Bromobenzofuran-3-yl)acetic acid

2-(6-Bromobenzofuran-3-yl)acetic acid

Cat. No. B7901658
M. Wt: 255.06 g/mol
InChI Key: YFWKYYWPOARVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromobenzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromobenzofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromobenzofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory Applications : A derivative, 5(2-Phenylthiomethyl+3-carbethoxy-6-bromobenzofuryl)oxyacetic acid, was synthesized and explored for its anti-inflammatory activity (Grinev et al., 1982).

  • Laser and Biological Efficacy : In a study involving the synthesis of new thiazolidinone compounds derived from Schiff bases, 2-(6-Bromobenzofuran-3-yl)acetic acid was used as a precursor. The resulting compounds showed potential laser and biological efficacy (Saleh et al., 2020).

  • Cyclization Studies : The cyclization of derivatives of 2-(6-Bromobenzofuran-3-yl)acetic acid has been examined for the synthesis of phenanthro[4,5-bcd]furans, highlighting its utility in organic synthesis (Horaguchi & Abe, 1979).

  • Synthesis of Highly Functionalized Compounds : 2-Bromomethyl-2,3-dihydrobenzofurans, which are highly functionalized compounds, were synthesized using a derivative of 2-(6-Bromobenzofuran-3-yl)acetic acid. This study demonstrates its importance in the creation of complex organic molecules (Furst et al., 2020).

  • Antimicrobial Agents : Novel 2-(chromon-3-yl)imidazole derivatives, synthesized using a related compound, showed significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Sharma et al., 2017).

  • Synthesis of Polycyclic Heteroaromatic Compounds : It was used for synthesizing novel polycyclic heteroaromatic compounds, showing its versatility in chemical synthesis (Patankar et al., 2008).

  • Antiprotozoal Agents : Derivatives synthesized from 2-(6-Bromobenzofuran-3-yl)acetic acid showed potent antiprotozoal activity, suggesting potential pharmaceutical applications (Ismail et al., 2004).

properties

IUPAC Name

2-(6-bromo-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKYYWPOARVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromobenzofuran-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 3
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 4
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 5
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 6
2-(6-Bromobenzofuran-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.